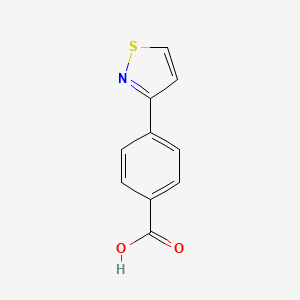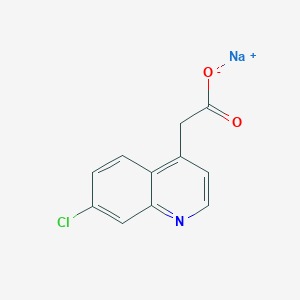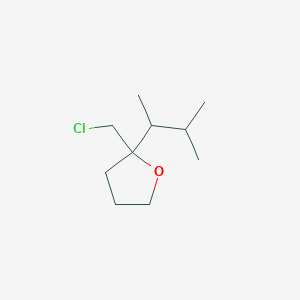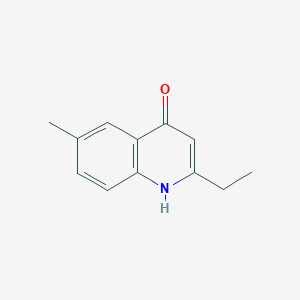![molecular formula C9H14O B13193576 7-Methylspiro[2.5]octan-5-one](/img/structure/B13193576.png)
7-Methylspiro[2.5]octan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylspiro[25]octan-5-one is a chemical compound with the molecular formula C9H14O It is a spiro compound, which means it contains a unique structural feature where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylspiro[2.5]octan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable ketone with a methylating agent in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and cost-effectiveness, with considerations for the scalability of the reaction and the availability of raw materials. Advanced techniques such as continuous flow chemistry might be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
7-Methylspiro[2.5]octan-5-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide, often under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide), often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions may yield a variety of substituted spiro compounds.
Scientific Research Applications
7-Methylspiro[2.5]octan-5-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 7-Methylspiro[2.5]octan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological context. For example, in medicinal chemistry, it may interact with enzymes involved in inflammation or microbial growth, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.5]octan-5-one: This compound is structurally similar but lacks the methyl group at the 7-position.
4-Oxaspiro[2.5]octan-7-one: This compound contains an oxygen atom in the ring structure, which can significantly alter its chemical properties and reactivity.
Uniqueness
7-Methylspiro[2.5]octan-5-one is unique due to the presence of the methyl group at the 7-position, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
5-methylspiro[2.5]octan-7-one |
InChI |
InChI=1S/C9H14O/c1-7-4-8(10)6-9(5-7)2-3-9/h7H,2-6H2,1H3 |
InChI Key |
WWABEXRDDFNQFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CC2(C1)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride](/img/structure/B13193509.png)


![Methyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13193518.png)




![2-[1-(Bromomethyl)cyclopropyl]bicyclo[2.2.1]heptane](/img/structure/B13193539.png)
![2-[(2-Fluorophenyl)methyl]-1h-1,3-benzodiazol-5-amine](/img/structure/B13193541.png)
![tert-Butyl 6-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate](/img/structure/B13193544.png)

